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Compound of Interest

Compound Name: 2,4,6-Trinitroaniline

Cat. No.: B3268610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4,6-
Trinitroaniline (TNA), also known as picramide. TNA is a high-energy nitroaromatic compound

with applications in various fields, including explosives and, more recently, in pharmaceutical

research as a potential antitumor agent.[1][2][3] A thorough understanding of its spectroscopic

properties is crucial for its identification, characterization, and quantification in diverse matrices.

This document outlines the key spectroscopic data obtained from Infrared (IR), Nuclear

Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), along

with detailed experimental protocols.

Molecular Structure and Properties
2,4,6-Trinitroaniline is an aromatic amine characterized by a benzene ring substituted with

three nitro groups (-NO₂) and one amino group (-NH₂).[1] The strong electron-withdrawing

nature of the nitro groups significantly influences the electronic environment of the molecule

and its spectroscopic behavior.[4]

Chemical Structure:

Caption: Molecular Structure of 2,4,6-Trinitroaniline.
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The following tables summarize the key spectroscopic data for 2,4,6-Trinitroaniline.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of TNA is dominated by the characteristic vibrations of the nitro (NO₂) and

amino (NH₂) groups, as well as the aromatic ring.

Functional Group Vibrational Mode

**Expected
Wavenumber
(cm⁻¹) **

Intensity

Amino (N-H) Stretching 3300 - 3500 Medium

Aromatic (C-H) Stretching 3000 - 3100 Medium

Nitro (N=O) Asymmetric Stretching 1530 - 1550 Strong

Aromatic (C=C) Stretching 1500 - 1600 Medium

Nitro (N=O) Symmetric Stretching 1330 - 1360 Strong

Carbon-Nitrogen (C-

N)
Stretching 1200 - 1350 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of TNA is expected to show two signals: one for

the aromatic protons and another for the amine protons.

Proton Type
Expected Chemical Shift (δ,

ppm)
Multiplicity

Aromatic (Ar-H) 8.5 - 9.5 Singlet

Amine (-NH₂) 5.0 - 7.0 (broad) Singlet
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¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for the different

carbon atoms in the aromatic ring.

Carbon Type Expected Chemical Shift (δ, ppm)

C-NH₂ 140 - 150

C-NO₂ 130 - 145

C-H 120 - 130

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Nitroaromatic compounds typically exhibit strong absorption in the UV-Vis region.

Parameter Value

λmax (nm) ~340 - 350

Molar Absorptivity (ε) High

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound.

Parameter Value (m/z)

Molecular Ion (M⁺) 228

Major Fragments [M - NO₂]⁺, [M - 2NO₂]⁺, etc.

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

Infrared (IR) Spectroscopy Experimental Workflow
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Sample Preparation (KBr Pellet Method) Data Acquisition Data Analysis

Grind 1-2 mg of TNA
with KBr

Press into a
transparent pellet

Place pellet in
FT-IR spectrometer Acquire spectrum Identify characteristic

vibrational frequencies
Correlate with functional

groups

Click to download full resolution via product page

Caption: Experimental workflow for IR spectroscopy.

A common method for analyzing solid samples like TNA is the Potassium Bromide (KBr) pellet

technique.[4]

Sample Preparation:

Grind 1-2 mg of the solid 2,4,6-Trinitroaniline sample finely in an agate mortar and

pestle.

Add approximately 100-200 mg of dry KBr powder and mix thoroughly.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups of TNA.

Compare the obtained spectrum with reference spectra for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Workflow
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Sample Preparation Data Acquisition Data Analysis

Dissolve TNA in a
deuterated solvent

Transfer to an
NMR tube

Insert tube into
NMR spectrometer Acquire ¹H and ¹³C spectra Process the FID

(Fourier Transform)
Analyze chemical shifts
and coupling patterns

Click to download full resolution via product page

Caption: Experimental workflow for NMR spectroscopy.

Sample Preparation:[5]

Dissolve an appropriate amount of 2,4,6-Trinitroaniline in a suitable deuterated solvent

(e.g., DMSO-d₆, CDCl₃). The concentration typically ranges from 5-25 mg/mL for ¹H NMR

and 20-100 mg/mL for ¹³C NMR.

Transfer the solution to a clean, dry NMR tube to a height of about 4-5 cm.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and parameters

(e.g., number of scans, relaxation delay).[6]

Data Analysis:

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Analyze the chemical shifts, integration, and multiplicity of the signals to elucidate the

structure.
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Ultraviolet-Visible (UV-Vis) Spectroscopy Experimental
Workflow

Sample Preparation Data Acquisition Data Analysis

Prepare a dilute solution
of TNA in a suitable solvent

Fill a cuvette with
the solution

Scan the absorbance
across the UV-Vis range

Identify the wavelength
of maximum absorbance (λmax)

Quantify concentration
using Beer-Lambert Law

Click to download full resolution via product page

Caption: Experimental workflow for UV-Vis spectroscopy.

Sample Preparation:

Prepare a stock solution of 2,4,6-Trinitroaniline of a known concentration in a UV-

transparent solvent (e.g., ethanol, acetonitrile).

Prepare a series of dilutions from the stock solution to create a calibration curve if

quantitative analysis is required.

Data Acquisition:

Fill a quartz cuvette with the sample solution.

Place the cuvette in the UV-Vis spectrophotometer.

Scan the absorbance of the sample across the UV-Vis range (typically 200-800 nm).

Data Analysis:

Determine the wavelength of maximum absorbance (λmax).

For quantitative analysis, use the Beer-Lambert Law (A = εbc) and the calibration curve to

determine the concentration of TNA in unknown samples.

Mass Spectrometry (MS) Experimental Workflow
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Sample Introduction Ionization Mass Analysis & Detection Data Analysis

Introduce the sample
(e.g., via GC or direct infusion)

Ionize the sample
(e.g., Electron Impact - EI)

Separate ions by
mass-to-charge ratio Detect the ions Analyze the mass spectrum

for molecular ion and fragments

Click to download full resolution via product page

Caption: Experimental workflow for Mass Spectrometry.

Sample Introduction and Ionization:

Introduce the 2,4,6-Trinitroaniline sample into the mass spectrometer. This can be done

via various methods, including Gas Chromatography (GC-MS) for volatile samples or

direct infusion for pure compounds.

Ionize the sample using an appropriate technique, such as Electron Impact (EI) or

Electrospray Ionization (ESI).[7]

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion

intensity versus m/z.

Data Analysis:

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to gain structural information. For nitroaromatic

compounds, common fragmentations include the loss of NO₂ (46 Da) and NO (30 Da).[8]

Conclusion
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The spectroscopic analysis of 2,4,6-Trinitroaniline provides a comprehensive understanding

of its chemical structure and properties. The combination of IR, NMR, UV-Vis, and Mass

Spectrometry offers a powerful toolkit for the unambiguous identification, characterization, and

quantification of this important compound in various research and development settings. The

data and protocols presented in this guide serve as a valuable resource for scientists and

professionals working with TNA and related nitroaromatic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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